molecular formula C12H17NO3 B2616719 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol CAS No. 717830-99-4

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol

Cat. No.: B2616719
CAS No.: 717830-99-4
M. Wt: 223.272
InChI Key: BAGYVQMSXHKUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a butanol chain through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines and alcohols. One common method involves the condensation of benzo[d][1,3]dioxole carbaldehyde with butan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol is unique due to its specific butanol chain length, which can influence its physicochemical properties and biological activities. Compared to its analogs with shorter or longer chains, this compound may exhibit distinct solubility, stability, and reactivity profiles .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-10(7-14)13-6-9-3-4-11-12(5-9)16-8-15-11/h3-5,10,13-14H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGYVQMSXHKUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.